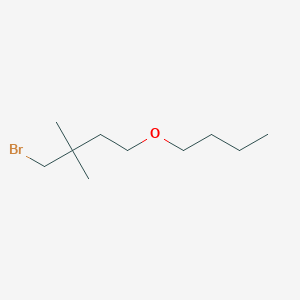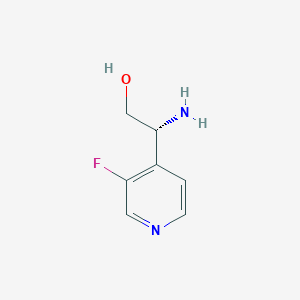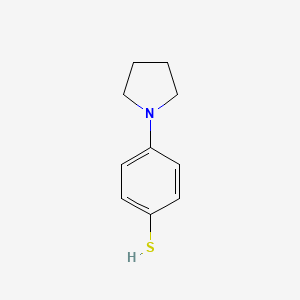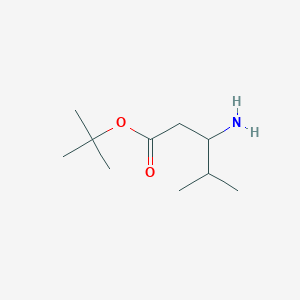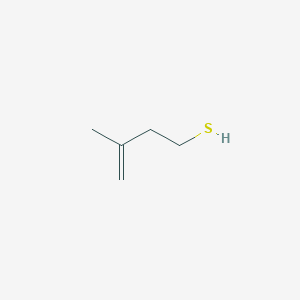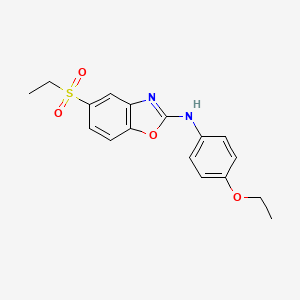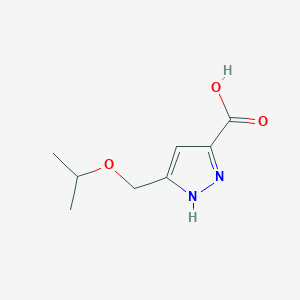![molecular formula C9H14ClNO B13581721 {4-[(Methylamino)methyl]phenyl}methanolhydrochloride](/img/structure/B13581721.png)
{4-[(Methylamino)methyl]phenyl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylamino group and a methanol group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-formylphenylmethanol with methylamine under controlled conditions to form the intermediate {4-[(methylamino)methyl]phenyl}methanol. This intermediate is then treated with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride .
Analyse Des Réactions Chimiques
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent and in the development of new drugs.
Industry: In the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the specific biological context. The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .
Comparaison Avec Des Composés Similaires
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride can be compared with similar compounds such as:
{4-[(Amino)methyl]phenyl}methanol hydrochloride: Lacks the methyl group on the amino moiety.
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride: Contains an additional methyl group on the amino moiety.
{4-[(Ethylamino)methyl]phenyl}methanol hydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety. These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride.
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
[4-(methylaminomethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-6-8-2-4-9(7-11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |
Clé InChI |
VXACRPFXKALNTC-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=C(C=C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


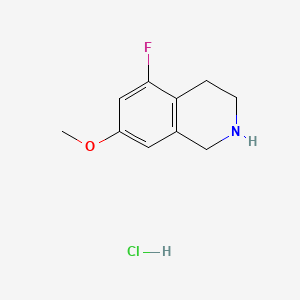
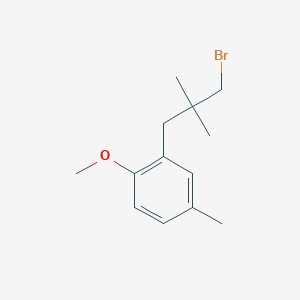
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
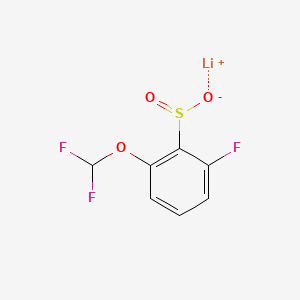
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)
